molecular formula C14H16N4O3S B14929399 (2E)-3-(1-ethyl-1H-pyrazol-4-yl)-N-(4-sulfamoylphenyl)prop-2-enamide

(2E)-3-(1-ethyl-1H-pyrazol-4-yl)-N-(4-sulfamoylphenyl)prop-2-enamide

Cat. No.: B14929399
M. Wt: 320.37 g/mol
InChI Key: IRLGERBEDQUOIJ-FPYGCLRLSA-N
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Description

(E)-N-[4-(AMINOSULFONYL)PHENYL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is a complex organic compound characterized by its unique structure, which includes an aminosulfonyl group, a phenyl ring, and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[4-(AMINOSULFONYL)PHENYL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Aminosulfonyl Group: This can be achieved through the reaction of a suitable amine with a sulfonyl chloride under basic conditions.

    Formation of the Pyrazolyl Group: This involves the cyclization of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound.

    Coupling Reactions: The final step involves coupling the aminosulfonyl phenyl derivative with the pyrazolyl derivative under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[4-(AMINOSULFONYL)PHENYL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminium hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminium hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

(E)-N-[4-(AMINOSULFONYL)PHENYL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-[4-(AMINOSULFONYL)PHENYL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. This can include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with specific receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-[4-(AMINOSULFONYL)PHENYL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE
  • **N-[4-(AMINOSULFONYL)PHENYL]-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE

Uniqueness

(E)-N-[4-(AMINOSULFONYL)PHENYL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H16N4O3S

Molecular Weight

320.37 g/mol

IUPAC Name

(E)-3-(1-ethylpyrazol-4-yl)-N-(4-sulfamoylphenyl)prop-2-enamide

InChI

InChI=1S/C14H16N4O3S/c1-2-18-10-11(9-16-18)3-8-14(19)17-12-4-6-13(7-5-12)22(15,20)21/h3-10H,2H2,1H3,(H,17,19)(H2,15,20,21)/b8-3+

InChI Key

IRLGERBEDQUOIJ-FPYGCLRLSA-N

Isomeric SMILES

CCN1C=C(C=N1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N

Canonical SMILES

CCN1C=C(C=N1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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